molecular formula C14H15NO B12282608 N-(4-methoxyphenyl)-2-methylaniline

N-(4-methoxyphenyl)-2-methylaniline

Cat. No.: B12282608
M. Wt: 213.27 g/mol
InChI Key: PTVYAMAREYFYBU-UHFFFAOYSA-N
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Description

2’-Methyl-4-methoxy diphenyl amine is an organic compound with the molecular formula C14H15NO. It is known for its applications as an intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. The compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a diphenylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-4-methoxy diphenyl amine typically involves the reaction of 2-methyl-4-aminoanisole with halogenated benzoic acids in the presence of a copper catalyst and an acid binding agent. The reaction is carried out in a mixed solvent of toluene and dimethylformamide (DMF) under reflux conditions. The intermediate product is then subjected to decarboxylation in a methanol system to yield the final product .

Industrial Production Methods

Industrial production of 2’-methyl-4-methoxy diphenyl amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and selectivity while minimizing waste and production costs. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-4-methoxy diphenyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted diphenylamines, quinone imines, and other derivatives that are useful in pharmaceutical and industrial applications.

Scientific Research Applications

2’-Methyl-4-methoxy diphenyl amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-methyl-4-methoxy diphenyl amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The presence of the methoxy and methyl groups influences its binding affinity and selectivity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methyl diphenylamine
  • 2-Methyl-4-methoxy diphenylamine
  • N-(4-Methoxyphenyl)-2-methylaniline

Uniqueness

2’-Methyl-4-methoxy diphenyl amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain applications, making it a valuable intermediate in the synthesis of specialized chemicals and pharmaceuticals .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3

InChI Key

PTVYAMAREYFYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)OC

Origin of Product

United States

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